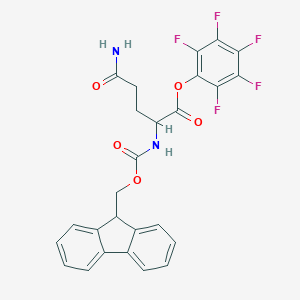

Fmoc-gln-opfp

Vue d'ensemble

Description

Nα-Fmoc-Nγ-trityl-L-glutamine pentafluorophenyl ester, commonly referred to as Fmoc-Gln-OPfp, is a derivative of the amino acid glutamine. It is widely used in solid-phase peptide synthesis due to its stability and reactivity. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a trityl group, and a pentafluorophenyl ester, which collectively enhance its utility in peptide synthesis.

Applications De Recherche Scientifique

Fmoc-Gln-OPfp is extensively used in the field of peptide synthesis, which has applications in various scientific disciplines:

Chemistry: It is used to synthesize peptides for studying protein structure and function.

Biology: Peptides synthesized using this compound are used in research on enzyme-substrate interactions, receptor binding studies, and signal transduction pathways.

Medicine: Peptides are used in the development of therapeutic agents, including peptide-based drugs and vaccines.

Industry: Peptides synthesized using this compound are used in the production of diagnostic tools and as components in various biotechnological applications

Mécanisme D'action

Target of Action

Fmoc-Gln-OPfp, also known as N-α-Fmoc-N-γ-trityl-L-glutamine pentafluorophenyl ester , is primarily used in peptide synthesis . Its main targets are the amino acid residues that it helps to couple during the synthesis process .

Mode of Action

This compound acts as an activated ester in peptide synthesis . It facilitates the coupling of glutamine amino acid residues during Fmoc solid-phase peptide synthesis . , making it a useful tool in applications where amino acids are partially racemized during coupling.

Biochemical Pathways

The primary biochemical pathway that this compound is involved in is peptide synthesis . It plays a crucial role in the formation of amide bonds, a key step in the synthesis of peptides .

Result of Action

The result of this compound’s action is the successful coupling of glutamine amino acid residues during peptide synthesis . This leads to the formation of the desired peptide with high purity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction suitability of this compound is specific to Fmoc solid-phase peptide synthesis . Additionally, the storage temperature can impact the stability of this compound, with a recommended storage temperature of 15-25°C .

Analyse Biochimique

Biochemical Properties

Fmoc-Gln-OPfp plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the peptide synthesis process. The nature of these interactions is primarily through the formation of amide bonds, facilitated by the pentafluorophenyl ester group in this compound .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in the formation of peptide bonds. It acts as an activated ester, facilitating the coupling of amino acids in peptide synthesis . This process does not typically involve direct enzyme inhibition or activation, but rather the formation of bonds between amino acids.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is known for its stability and minimal degradation

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis It interacts with enzymes that facilitate the formation of peptide bonds

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Fmoc-Gln-OPfp is synthesized through a series of chemical reactions involving the protection of the amino and carboxyl groups of glutamine. The synthesis typically begins with the protection of the amino group using the Fmoc group, followed by the protection of the carboxyl group with the trityl group. The final step involves the formation of the pentafluorophenyl ester. The reaction conditions often involve the use of dicyclohexylcarbodiimide (DCC) and pentafluorophenol (Pfp) in an organic solvent such as dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency and reproducibility .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-Gln-OPfp primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the pentafluorophenyl ester group. This group is highly reactive towards nucleophiles, facilitating the coupling of amino acids in peptide synthesis .

Common Reagents and Conditions

The common reagents used in reactions involving this compound include bases such as piperidine for deprotection of the Fmoc group, and nucleophiles such as amines for coupling reactions. The typical reaction conditions involve organic solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound are peptides with the desired sequence of amino acids. The Fmoc group is removed during the synthesis process, leaving the peptide chain intact .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Nα-Fmoc-Nγ-trityl-L-glutamine pentafluorophenyl ester

- Nα-Fmoc-Nγ-trityl-L-glutamine pentafluorophenyl ester

- Nα-Fmoc-Nγ-trityl-L-glutamine pentafluorophenyl ester

Uniqueness

Fmoc-Gln-OPfp is unique due to its combination of the Fmoc protecting group, trityl group, and pentafluorophenyl ester. This combination provides stability and reactivity, making it highly suitable for solid-phase peptide synthesis. Compared to other similar compounds, this compound offers a balance of stability and reactivity that is advantageous in peptide synthesis .

Activité Biologique

Fmoc-Gln-OPfp , or Fmoc-Glutamine-pentafluorophenyl ester, is a derivative of glutamic acid that plays a significant role in peptide synthesis and has been studied for its biological activities. This article delves into the compound's biological activity, its applications, and relevant research findings.

- Molecular Formula : C₄₅H₃₃F₅N₂O₅

- Density : 1.29 g/cm³

- Melting Point : 183-184 °C

- Boiling Point : 830.1 °C at 760 mmHg

These properties indicate that this compound is stable under various conditions, which is critical for its use in biochemical applications.

This compound, as a glutamine derivative, influences various biological processes:

- Peptide Synthesis : It is primarily used in solid-phase peptide synthesis (SPPS) as a building block due to its ability to form stable peptide bonds.

- Hormonal Influence : Amino acids and their derivatives, including this compound, have been shown to affect the secretion of anabolic hormones, which are crucial for muscle growth and recovery during physical exertion .

- Ergogenic Effects : The compound may enhance mental performance and prevent exercise-induced muscle damage, making it beneficial as an ergogenic dietary supplement .

Case Studies and Research Findings

Several studies have investigated the biological activity and applications of this compound:

- Peptide Synthesis Efficiency : Research indicates that while this compound can be used effectively in peptide synthesis, its solubility issues can complicate the coupling process. For instance, it has been reported that this compound remains poorly soluble in common solvents like DMF, which can hinder its application in SPPS .

- N-Methylation Studies : A study on N-methylated analogs of glutamine derivatives highlighted the importance of specific amino acid positions for biological activity. The research found that certain modifications could enhance stability against enzymatic degradation while maintaining receptor binding characteristics . This suggests that similar strategies could be applied to optimize this compound derivatives for improved biological activity.

- In Vitro Studies : In vitro studies have demonstrated that amino acid derivatives like this compound can significantly impact cellular signaling pathways, potentially leading to enhanced therapeutic effects in various conditions .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with other glutamine derivatives is useful:

| Compound | Solubility | Biological Activity | Applications |

|---|---|---|---|

| This compound | Poor | Moderate | Peptide synthesis |

| Fmoc-Gln(Trt)-OH | Moderate | High | Peptide synthesis |

| Fmoc-Glu(Trt)-OH | Good | High | Peptide synthesis |

This table illustrates that while this compound has specific advantages in peptide synthesis, its solubility issues may limit its broader application compared to other derivatives.

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19F5N2O5/c27-19-20(28)22(30)24(23(31)21(19)29)38-25(35)17(9-10-18(32)34)33-26(36)37-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,32,34)(H,33,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJZFMYVWWIIGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19F5N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544414 | |

| Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}glutaminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86061-00-9 | |

| Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}glutaminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.